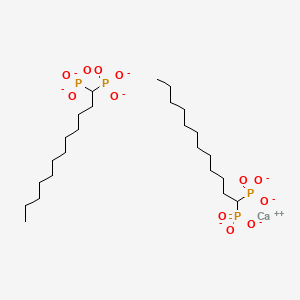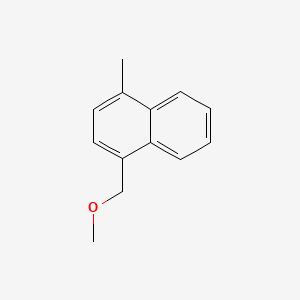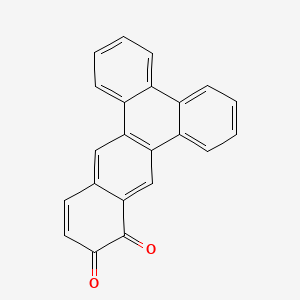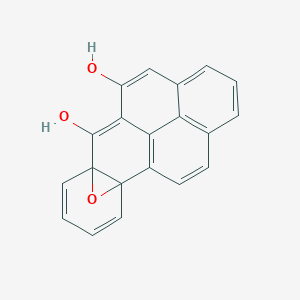
Benzo(a)pyrenediol, epoxydihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyrenediol, epoxydihydro- is a metabolite of benzo[a]pyrene, a well-known carcinogen found in fossil fuel emissions, cigarette smoke, and biomass combustion . This compound is part of the polycyclic aromatic hydrocarbon family and is known for its potent carcinogenic properties. It is formed through the metabolic activation of benzo[a]pyrene and is known to form adducts with DNA, leading to mutations and cancer .
准备方法
The preparation of benzo(a)pyrenediol, epoxydihydro- involves several synthetic routes. One common method is the metabolic activation of benzo[a]pyrene through enzymatic reactions. This process involves the initial oxidation of benzo[a]pyrene to form benzo[a]pyrene-7,8-dihydrodiol, which is then further oxidized to form the epoxide . Industrial production methods typically involve the use of specific enzymes and controlled reaction conditions to ensure the formation of the desired isomer .
化学反应分析
Benzo(a)pyrenediol, epoxydihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of dihydrodiols .
科学研究应用
Benzo(a)pyrenediol, epoxydihydro- has several scientific research applications. In chemistry, it is used to study the reactivity and properties of polycyclic aromatic hydrocarbons . In biology and medicine, it is used to investigate the mechanisms of carcinogenesis and the formation of DNA adducts . It is also used in environmental studies to assess the impact of pollutants on human health and the environment .
作用机制
The mechanism of action of benzo(a)pyrenediol, epoxydihydro- involves its interaction with DNA to form adducts . These adducts can cause mutations and lead to cancer. The compound primarily targets guanosine positions on the DNA, forming covalent bonds with the nucleophilic sites . The formation of these adducts can interfere with DNA replication and repair, leading to genomic instability and carcinogenesis .
相似化合物的比较
Benzo(a)pyrenediol, epoxydihydro- is unique in its potent carcinogenic properties compared to other similar compounds . Similar compounds include other polycyclic aromatic hydrocarbons like benzo[a]pyrene-7,8-dihydrodiol and benzo[a]pyrene-9,10-epoxide . These compounds also form DNA adducts and have carcinogenic properties, but their reactivity and carcinogenicity can vary depending on their specific structure and electronic configuration .
属性
CAS 编号 |
61164-19-0 |
|---|---|
分子式 |
C20H12O3 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
21-oxahexacyclo[10.6.2.12,7.02,7.09,19.016,20]henicosa-1(19),3,5,8,10,12,14,16(20),17-nonaene-8,10-diol |
InChI |
InChI=1S/C20H12O3/c21-14-10-12-5-3-4-11-6-7-13-16(15(11)12)17(14)18(22)20-9-2-1-8-19(13,20)23-20/h1-10,21-22H |
InChI 键 |
NQPFTRUAWRNMHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC23C4=C5C6=C(C=CC=C6C=C(C5=C(C2(O3)C=C1)O)O)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


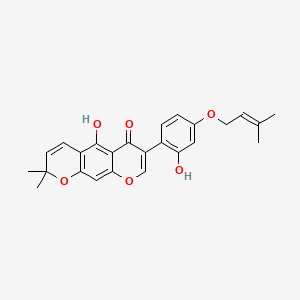
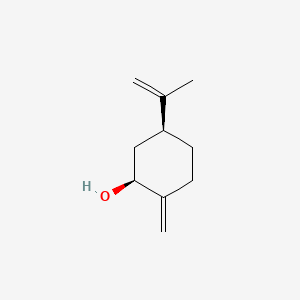

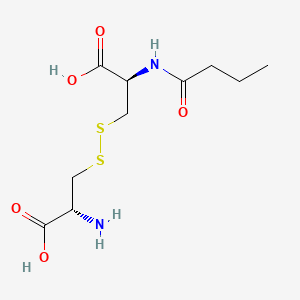

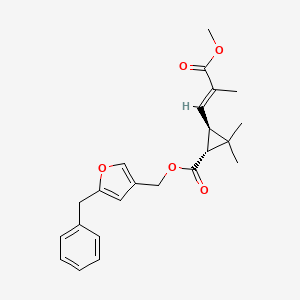

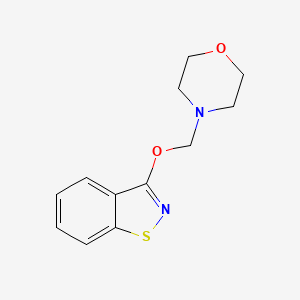
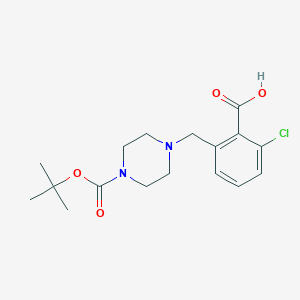

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
